molecular formula C17H21N3O3 B564770 Gabazine Ethyl Ester CAS No. 763886-63-1

Gabazine Ethyl Ester

Cat. No.: B564770
CAS No.: 763886-63-1
M. Wt: 315.373
InChI Key: QEMMLRVUEGGDAH-UHFFFAOYSA-N
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Description

Gabazine Ethyl Ester is a chemical compound belonging to the class of benzodiazepines. It is a potent antagonist of the gamma-aminobutyric acid type A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. This compound is primarily used in scientific research to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders.

Scientific Research Applications

Gabazine Ethyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders. Additionally, it is employed in drug development and clinical trials to investigate potential therapeutic agents targeting these receptors.

Mechanism of Action

Target of Action

Gabazine Ethyl Ester primarily targets the γ-aminobutyric acid receptors (GABA A receptors), which play a crucial role in inhibition in the central nervous system . These receptors are composed of five subunits, and their composition dictates the pharmacological characteristics of GABA A receptors .

Mode of Action

This compound is a potent competitive antagonist of mammalian α1β2γ2 GABA A receptors . It interacts with GABA A receptors by reducing the currents elicited by other compounds from these receptors . The sensitivity of these receptors to this compound can be increased when certain amino acid residues are substituted with α1β2γ2 GABA A receptor residues .

Biochemical Pathways

This compound affects the GABAergic neurotransmission pathway. This pathway involves the neurotransmitter γ-aminobutyric acid (GABA), which is the brain’s major inhibitory neurotransmitter . This compound, as a competitive antagonist, interferes with this pathway by inhibiting the action of GABA on the GABA A receptors .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug . They dictate how the drug is absorbed into the body, distributed to different tissues, metabolized for use or detoxification, and finally excreted .

Result of Action

The action of this compound on GABA A receptors results in changes in the neuronal activity. By inhibiting the action of GABA on these receptors, this compound can alter the inhibitory neurotransmission in the central nervous system . This can lead to changes in the patterns of neuronal activity responsible for thought, emotion, and virtually all brain functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like substrate composition in fermentation media and process parameters can affect the production of volatile aroma compounds . .

Biochemical Analysis

Biochemical Properties

Gabazine Ethyl Ester, as an intermediate in the synthesis of Gabazine, plays a role in biochemical reactions involving Gabazine. Gabazine is known to act as an antagonist at GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening . This interaction reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thus inhibiting neuronal hyperpolarization .

Cellular Effects

The effects of this compound on cells are likely to be similar to those of Gabazine, given its role in Gabazine synthesis. Gabazine reduces GABA-mediated synaptic inhibition, which can influence various cellular processes . It can affect cell signaling pathways related to GABAergic neurotransmission, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action is expected to be similar to that of Gabazine. Gabazine acts as an allosteric inhibitor of channel opening in GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex, inhibiting chloride flux across the cell membrane and thus neuronal hyperpolarization .

Temporal Effects in Laboratory Settings

Studies on Gabazine have shown that it can reduce the currents elicited by certain substances, suggesting potential stability and long-term effects on cellular function .

Metabolic Pathways

Gabazine is known to interact with GABA A receptors, which play a crucial role in the GABAergic neurotransmission pathway .

Subcellular Localization

Gaba A receptors, which Gabazine interacts with, have distinct brain regional and subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gabazine Ethyl Ester can be synthesized through the transesterification of beta-keto esters. This process involves the reaction of ethyl acetoacetate with an alcohol in the presence of a catalyst. The reaction conditions typically include the use of pure silica or other catalysts to achieve high yields and short reaction times .

Industrial Production Methods: In industrial settings, the preparation of esters like this compound often involves Fischer esterification. This method entails the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions: Gabazine Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and aminolysis.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

    Aminolysis: This reaction involves the replacement of the alkoxy group with an amine, forming an amide. It is usually carried out in the presence of a base.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, carboxylate salts, and amides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • Bicuculline
  • Picrotoxin
  • Gamma-hydroxybutyric acid (GHB) receptor antagonists

Properties

IUPAC Name

ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMLRVUEGGDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675621
Record name Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763886-63-1
Record name Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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